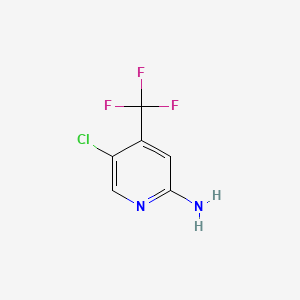

5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under controlled conditions . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is C6H4ClF3N2. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. The compound's structure allows for interactions with various molecular targets, making it valuable in medicinal chemistry.

Chemistry

This compound serves as a building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of more complex molecules. It is commonly used in:

- Suzuki-Miyaura coupling reactions : This method facilitates the formation of carbon-carbon bonds, essential for synthesizing biaryl compounds.

Biology

In biological research, this compound is utilized for its bioactive properties , particularly in the development of pharmaceuticals and agrochemicals. Key applications include:

- Anticancer Research : The compound has shown promising results as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation.

- Antimicrobial Activity : Derivatives have demonstrated selective activity against Chlamydia trachomatis, indicating potential for targeted therapies.

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Treatment : It exhibits significant anticancer activity with IC values in the nanomolar range against several cancer cell lines.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, furthering interest in treating neurodegenerative diseases.

Industry

In industrial applications, this compound is used to produce specialty chemicals with unique properties. Its stability and reactivity make it suitable for large-scale synthesis processes.

Data Tables

The following table summarizes the biological activities and potency of this compound:

| Activity Type | Target/Pathway | IC (nM) | Notes |

|---|---|---|---|

| Anticancer | PI3K | 17 | Potent inhibitor in various cancer models |

| Antimicrobial | Chlamydia trachomatis | Varies | Selective activity without affecting host cells |

| Neuroprotective | Neuronal survival | Not quantified | Potential for treating neurodegenerative diseases |

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast and lung cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC values ranging from 10 to 50 nM depending on the specific cell line tested.

Case Study 2: Antichlamydial Activity

Research focused on developing new treatments for Chlamydia trachomatis using derivatives of this compound. The derivatives exhibited significant reductions in chlamydial inclusion numbers in infected cell cultures while maintaining low toxicity towards host cells.

Mécanisme D'action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . This property is particularly useful in drug design, where the compound can be modified to improve its efficacy and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with different substitution pattern.

4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of a chlorine atom.

2-Chloro-5-(trifluoromethyl)pyridine: Lacks the amino group present in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and potential for diverse applications in various fields of research .

Activité Biologique

5-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1095824-77-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. The presence of these functional groups enhances the compound's lipophilicity and electronic properties, which are crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl group exhibit selective antimicrobial properties. Specifically, this compound has shown activity against Chlamydia trachomatis, a common sexually transmitted infection. In studies, derivatives of this compound demonstrated significant inhibition of bacterial growth without affecting host cell viability, highlighting its potential as a selective antimicrobial agent .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of various kinases involved in cancer progression. For instance, studies have shown that similar pyridine derivatives can inhibit Raf kinase activity, which is implicated in several cancer types . The mechanism involves binding to the kinase domain, thereby preventing substrate phosphorylation.

3. Antiviral Properties

In addition to antibacterial and anticancer activities, preliminary studies suggest that this compound may possess antiviral properties. Its structural analogs have been evaluated for efficacy against viral pathogens, indicating a broader spectrum of biological activity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For example, it may inhibit kinases by competing with ATP for binding sites .

- Selective Targeting : The presence of the trifluoromethyl group enhances the compound's ability to selectively target bacterial cells over mammalian cells, reducing potential toxicity .

Table 1: Summary of Biological Activities

Example Research Findings

- Antichlamydial Activity : A study showed that derivatives of this compound were effective against C. trachomatis, outperforming some existing treatments in terms of selectivity and potency .

- Kinase Inhibition : Inhibition assays indicated that related compounds significantly reduced Raf kinase activity, suggesting potential applications in cancer therapy .

Propriétés

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHOCQUEFYITIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697604 | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095823-39-4 | |

| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095823-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.